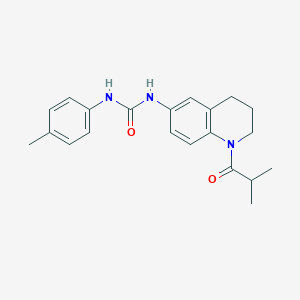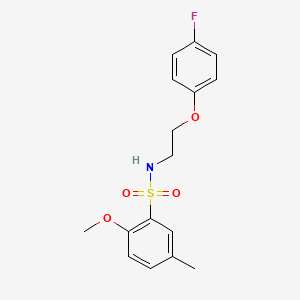![molecular formula C20H22ClN3O2S B2964498 5-Chloro-4-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine CAS No. 1197757-23-5](/img/structure/B2964498.png)
5-Chloro-4-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a chloro group, a dimethylbenzoyl group, a piperidine ring, and a methylsulfanyl group attached to the pyrimidine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrimidine core can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the dimethylbenzoyl group: This step involves the acylation of the piperidine ring using 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine.
Formation of the piperidine-1-carbonyl linkage: This can be achieved through a coupling reaction between the piperidine derivative and the pyrimidine core.
Introduction of the methylsulfanyl group: The final step involves the thiolation of the pyrimidine core using methylthiolating agents like methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted pyrimidines.
科学研究应用
5-Chloro-4-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Chloro-4-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
4-Chloro-2-(methylsulfanyl)pyrimidine: Lacks the piperidine and dimethylbenzoyl groups.
5-Chloro-2-(methylsulfanyl)pyrimidine: Similar core structure but lacks the piperidine and dimethylbenzoyl groups.
4-[4-(2,4-Dimethylbenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine: Lacks the chloro group.
Uniqueness
The uniqueness of 5-Chloro-4-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the chloro group, dimethylbenzoyl group, piperidine ring, and methylsulfanyl group makes it a versatile compound for various applications.
属性
IUPAC Name |
[1-(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)piperidin-4-yl]-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c1-12-4-5-15(13(2)10-12)18(25)14-6-8-24(9-7-14)19(26)17-16(21)11-22-20(23-17)27-3/h4-5,10-11,14H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBLIUNPAICGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=NC(=NC=C3Cl)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(Pyridin-3-ylmethyl)sulfanyl]aniline](/img/structure/B2964415.png)
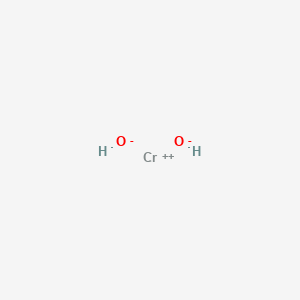
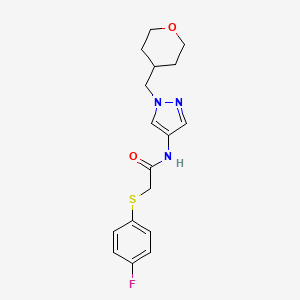
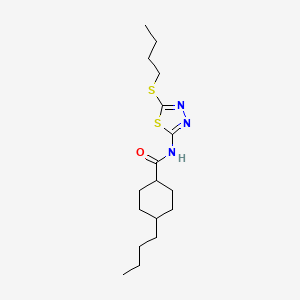
![(R)-1-((3AR,5S,6AR)-2,2-Dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethane-1,2-diol](/img/structure/B2964422.png)
![N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B2964424.png)

![N-Methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2964426.png)
![1-methyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride](/img/structure/B2964428.png)
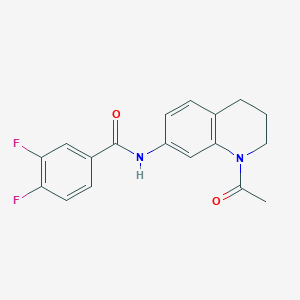
![N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-methoxybenzohydrazide](/img/structure/B2964432.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2964433.png)
